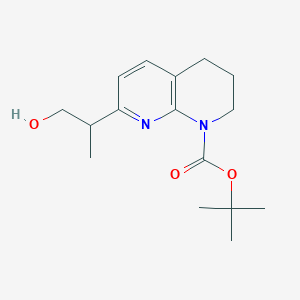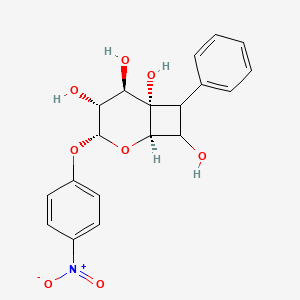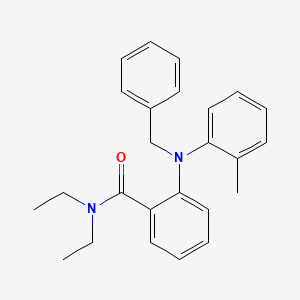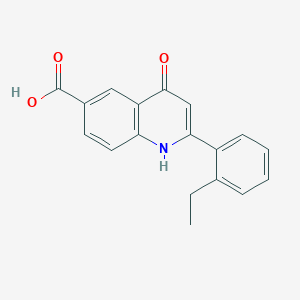![molecular formula C15H18N2O4 B11833691 1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid CAS No. 1131594-87-0](/img/structure/B11833691.png)
1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid is a complex organic compound that features a benzyloxycarbonyl group attached to a biazetidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of benzyl alcohol with phosgene to produce benzyl chloroformate, which is then used to introduce the benzyloxycarbonyl protecting group . The biazetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxylic acid group or the benzyloxycarbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzyloxycarbonyl group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, modulating the reactivity of the compound. The biazetidine ring structure may interact with biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((Benzyloxy)carbonyl)indoline-2-carboxylic acid: Similar in structure but with an indoline ring instead of a biazetidine ring.
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Features a piperidine ring and is used in similar applications.
Uniqueness
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid is unique due to its biazetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1131594-87-0 |
|---|---|
Molekularformel |
C15H18N2O4 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
1-(1-phenylmethoxycarbonylazetidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c18-14(19)12-6-16(7-12)13-8-17(9-13)15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19) |
InChI-Schlüssel |
HAXZEKLANUVRIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)

![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)
![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)



![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

